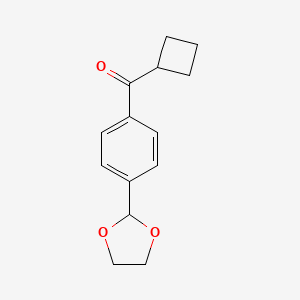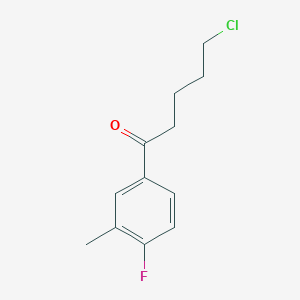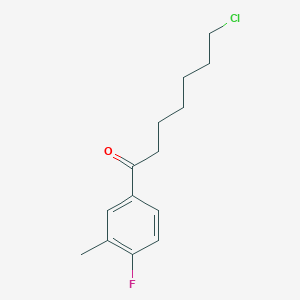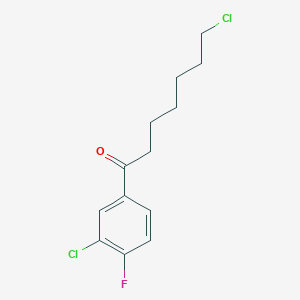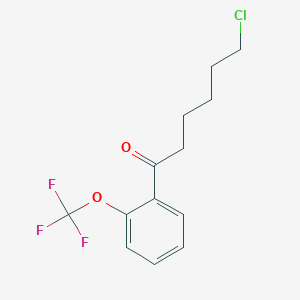
Bis(benzylthio)tétrathiafulvalène de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl bis-(benzylthio)tetrathiafulvalene is an organic compound with the molecular formula C24H24S6 and a molecular weight of 504.84 g/mol This compound is known for its unique structure, which includes multiple sulfur atoms and benzylthio groups
Applications De Recherche Scientifique
Diethyl bis-(benzylthio)tetrathiafulvalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conductive polymers and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl bis-(benzylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene derivatives with benzylthiol in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Materials: Tetrathiafulvalene derivative and benzylthiol.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 50-100°C.
Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: While the industrial production methods for Diethyl bis-(benzylthio)tetrathiafulvalene are not well-documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl bis-(benzylthio)tetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are of interest in the study of conductive materials.
Reduction: Reduction reactions can revert the oxidized forms back to the neutral state.
Substitution: The benzylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation Products: Radical cations and dications.
Reduction Products: Neutral tetrathiafulvalene derivatives.
Substitution Products: Compounds with modified benzylthio groups.
Mécanisme D'action
The mechanism of action of Diethyl bis-(benzylthio)tetrathiafulvalene involves its ability to undergo redox reactions. The compound can donate or accept electrons, forming radical cations or anions. These redox properties make it a valuable tool in the study of electron transfer processes. The molecular targets and pathways involved include interactions with conductive polymers and biological redox systems.
Comparaison Avec Des Composés Similaires
Tetrathiafulvalene: A parent compound with similar redox properties but lacking the benzylthio groups.
Bis(ethylthio)tetrathiafulvalene: Similar structure but with ethylthio groups instead of benzylthio groups.
Bis(methylthio)tetrathiafulvalene: Another similar compound with methylthio groups.
Uniqueness: Diethyl bis-(benzylthio)tetrathiafulvalene is unique due to the presence of benzylthio groups, which enhance its solubility and reactivity compared to other tetrathiafulvalene derivatives. This makes it particularly useful in the synthesis of advanced materials and in studies involving electron transfer processes.
Propriétés
IUPAC Name |
4,5-bis(benzylsulfanyl)-2-(4,5-diethyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24S6/c1-3-19-20(4-2)28-23(27-19)24-29-21(25-15-17-11-7-5-8-12-17)22(30-24)26-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHAPYKCWDVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C2SC(=C(S2)SCC3=CC=CC=C3)SCC4=CC=CC=C4)S1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649838 |
Source


|
| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698359-01-2 |
Source


|
| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


